BenchChemオンラインストアへようこそ!

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide (CAS 81428-07-1), also referred to as 2-phthalimidoethanesulfone dimethylamide, is a synthetic small molecule (MW 282.32 g/mol, C12H14N2O4S) belonging to the phthalimidoethanesulfonamide class. It is a lipophilic, achiral derivative of the endogenous inhibitory neuromodulator taurine, designed as a hybrid of the phthalimide pharmacophore and the N,N-dimethyl sulfonamide moiety.

Molecular Formula C12H14N2O4S
Molecular Weight 282.31
CAS No. 81428-07-1
Cat. No. B2603919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
CAS81428-07-1
Molecular FormulaC12H14N2O4S
Molecular Weight282.31
Structural Identifiers
SMILESCN(C)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-7-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,7-8H2,1-2H3
InChIKeyGHHVGVBVWDYGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide (CAS 81428-07-1): A Structurally Distinct Phthalimide-Taurine Hybrid for CNS and Ion Channel Research


2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide (CAS 81428-07-1), also referred to as 2-phthalimidoethanesulfone dimethylamide, is a synthetic small molecule (MW 282.32 g/mol, C12H14N2O4S) belonging to the phthalimidoethanesulfonamide class . It is a lipophilic, achiral derivative of the endogenous inhibitory neuromodulator taurine, designed as a hybrid of the phthalimide pharmacophore and the N,N-dimethyl sulfonamide moiety [1]. This compound has been investigated as an anticonvulsant agent and, in patent literature, as an antiarrhythmic [2]. It is commercially available as a research chemical (typical purity ≥95%) for use as a pharmacological tool or as a synthetic building block .

Why Simple N-Alkyl Replacement in the Phthalimidoethanesulfonamide Series Drastically Alters Pharmacological Profile—A Procurement Risk for Uninformed Substitution


Within the 2-phthalimidoethanesulfonamide series, subtle changes at the sulfonamide nitrogen—such as substituting the N,N-dimethyl moiety for an unsubstituted amide, isopropylamide, or ethylamide—produce profound shifts in anticonvulsant potency, spectrum of activity, and antiarrhythmic efficacy [1]. The dimethylamide variant (CAS 81428-07-1) uniquely balances efficacy across maximal electroshock seizure (MES), pentylenetetrazol (MET), and strychnine (STR) models, whereas the clinically studied taltrimide (isopropylamide) and MY-103 (unsubstituted amide) exhibit near-complete loss of protection in the MET test [2]. Consequently, procuring a closely related analog as a 'near-equivalent' research tool introduces uncontrolled variability in CNS pharmacology studies and invalidates cross-study comparisons [3].

Quantitative Head-to-Head Evidence: Differentiating 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide from Its Closest Analogs


Broader Anticonvulsant Spectrum: Dimethylamide Maintains Activity Across All Three Seizure Models, Unlike Taltrimide and MY-103

The N,N-dimethylamide (target) protects against seizures in all three standard anticonvulsant screening models—MES, MET, and STR—with ED50 values of 113, 231, and 234 mg/kg i.p. in mice, respectively [1]. In contrast, the isopropylamide (taltrimide, MY-117) and the unsubstituted amide (MY-103) both fail to reach 50% protection in the MET test at doses up to 300 mg/kg i.p. [2]. The ethylamide, while showing the most potent MES ED50 (103 mg/kg), also loses efficacy in the MET test (>300 mg/kg) [3]. This demonstrates that only the N,N-dimethyl substitution confers balanced protection across mechanistically distinct seizure models.

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES) Pentylenetetrazol (MET) Strychnine (STR)

Antiarrhythmic Efficacy: Dimethylamide Suppresses Arrhythmia Development Without Exacerbating It, in Contrast to the Ethylamide

In the isolated perfused rat heart (Langendorff) model of K+-deficiency-induced arrhythmia, the dimethylamide at 3 × 10^-4 M reduced arrhythmia development time by 5.1% compared to control [1]. The ethylamide at the same concentration produced a 10.1% reduction, while the isopropylamide caused a 10.3% increase in arrhythmia time (+10.3% change), indicating a pro-arrhythmic shift [2]. In the aconitine-induced arrhythmia model in isolated rat atria, the dimethylamide at 1 × 10^-4 M shortened the time to arrhythmia by 64 seconds relative to control (143 ± 38 sec vs. 207 sec), a qualitatively different response compared to lidocaine's variable effects [3].

Antiarrhythmic Langendorff perfused heart K+ deficiency arrhythmia Cardiac electrophysiology

Lipophilicity-Driven CNS Penetration Potential: The N,N-Dimethyl Group Represents a Lipophilicity 'Sweet Spot' Among Short-Chain Alkyl Amides

The calculated logP of the N,N-dimethylethanesulfonamide fragment is approximately 0.98 . When combined with the phthalimide moiety (contributing ~0.3–0.5 logP units), the estimated overall logP for the dimethylamide falls within the range of 1.0–1.5, aligning with the CNS drug-likeness window (logP 1–3) [1]. This is significantly more lipophilic than the unsubstituted amide (MY-103; measured logP = 0.36) , yet less hydrophobic than the n-butylamide (calculated logP > 2.0). The dimethylamide's logP thus balances passive diffusion across the blood-brain barrier with aqueous solubility adequate for systemic administration, offering a reproducible physicochemical profile for CNS target engagement studies.

Lipophilicity CNS penetration Blood-brain barrier LogP Physicochemical property

Synthetic Accessibility and Scalability: The Symmetrical N,N-Dimethyl Substituent Simplifies Synthesis Relative to Chiral or Bulky Analogs

The dimethylamide is prepared via a one-step methylation of 2-phthalimidoethanesulfonamide using dimethyl sulfate and potassium carbonate in acetonitrile under reflux conditions, yielding the product after recrystallization from ethanol with a melting point of 139–141°C [1]. This synthetic route avoids chiral resolution, protection/deprotection steps, or purification challenges inherent to the isopropylamide, n-butylamide, or N-aryl derivatives [2]. The symmetrical N,N-dimethyl group also eliminates the possibility of atropisomerism or rotational isomer complications that can affect the bioactivity data of N-monoalkyl or N-aryl sulfonamides [3].

Synthesis Medicinal chemistry Building block Process chemistry Sulfonamide

Mechanistic Selectivity: Dimethylamide Reduces GABA/Taurine Binding to Synaptic Membranes Without Affecting Uptake or Release—A Defined Pharmacological Signature

The 1983 Lindén et al. study demonstrated that the dimethylamide, along with the methylamide and isopropylamide, strongly reduced sodium-independent binding of GABA and taurine to synaptic membranes, while minimally affecting intracellular uptake and release processes [1]. This profile is consistent with direct GABA/taurine receptor agonism, distinct from the mechanism of tiagabine (GABA uptake inhibitor) or benzodiazepines (allosteric GABAA modulators) [2]. The dimethylamide's effect on GABA/taurine binding was quantitatively comparable to that of the isopropylamide (taltrimide), yet the dimethylamide maintains broader in vivo anticonvulsant efficacy, suggesting ancillary target engagement or improved brain exposure [3].

GABA receptor Taurine receptor Neurotransmitter binding Synaptic membrane Mechanism of action

High-Impact Application Scenarios Where 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide Delivers Differentiated Value


Pan-Seizure-Model Pharmacological Probe for Anticonvulsant Drug Discovery

Investigators conducting phenotypic screening for novel antiepileptic agents can deploy the dimethylamide as a positive control tool compound that demonstrates consistent efficacy across MES, MET, and strychnine seizure models—a breadth of activity not achieved by taltrimide or MY-103 at equivalent or higher doses [1]. At an i.p. dose of 113 mg/kg in mice, the compound provides robust protection in the MES test, the standard model for generalized tonic-clonic seizures, while also maintaining MET protection at 231 mg/kg, a model more predictive of absence seizure activity [2]. This unique pharmacological fingerprint allows researchers to benchmark new chemical entities against a compound with validated broad-spectrum efficacy, rather than relying on standard drugs like phenytoin (MES-selective) or ethosuximide (MET-selective), which provide only partial model coverage [3].

Cardiac Ion Channel Research Tool with Defined Antiarrhythmic Window

The dimethylamide's mild and consistent suppression of arrhythmia development in both K+-deficiency and aconitine models—without the pro-arrhythmic inversion seen with the isopropylamide—makes it a preferred compound for ex vivo cardiac electrophysiology experiments [1]. At 3 × 10^-4 M in the Langendorff model, the compound produces a -5.1% change in arrhythmia development time, a non-toxic effect that contrasts with the isopropylamide's +10.3% exacerbation at identical concentration [2]. This predictable concentration-response behavior supports dose-ranging studies in isolated perfused heart preparations where compound-specific effects on ion channels (particularly Na+ and K+ channels implicated in taurine-modulated cardiac rhythms) can be systematically characterized [3].

GABAergic/Taurinergic Receptor Pharmacology Studies in CNS Tissue Preparations

For radioligand binding and electrophysiology studies investigating GABA and taurine receptor systems, the dimethylamide provides a complementary tool compound to taltrimide, distinguished by its broader in vivo efficacy profile [1]. The compound's well-documented ability to strongly reduce sodium-independent GABA and taurine binding to synaptic membranes—without interfering with neurotransmitter uptake or release mechanisms—enables researchers to isolate postsynaptic receptor-mediated effects from presynaptic transporter-mediated effects [2]. This clean mechanistic signature is particularly valuable in autoradiography, slice electrophysiology, or synaptosome preparations where the absence of uptake inhibition simplifies data interpretation and reduces the number of control conditions required [3].

Synthetic Building Block for Phthalimide-Sulfonamide Hybrid Libraries in Medicinal Chemistry

The dimethylamide serves as a versatile and synthetically accessible core scaffold for generating focused compound libraries exploring the phthalimide-sulfonamide chemical space [1]. Its straightforward one-step synthesis from 2-phthalimidoethanesulfonamide (CAS 4443-23-6) using dimethyl sulfate/K2CO3 in acetonitrile, with purification by simple recrystallization, makes it an economical starting material for late-stage functionalization [2]. The N,N-dimethyl group is chemically inert under most derivatization conditions, allowing selective modification of the phthalimide aromatic ring (e.g., nitration, amination, halogenation) or the ethanesulfonamide linker without protecting group manipulation [3]. This contrasts with the free sulfonamide (MY-103), which requires orthogonal protection strategies and introduces additional synthetic steps [1].

Quote Request

Request a Quote for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.